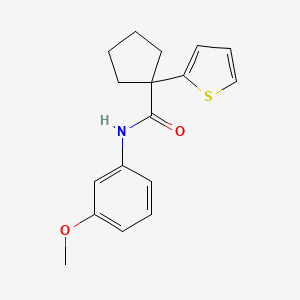

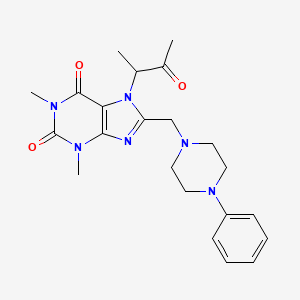

![molecular formula C7H16N6 B2554131 N-[氨基(亚氨基)甲基]-4-甲基哌嗪-1-甲酰胺 CAS No. 18413-26-8](/img/structure/B2554131.png)

N-[氨基(亚氨基)甲基]-4-甲基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The reaction is acid-catalyzed and reversible, similar to acetal formation .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . The end result of attack by an amine nucleophile is a functional group in which the C=O double bond is replaced by a C=N double bond, known as an imine .科学研究应用

Chemical Properties and Identification

“N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide” is a chemical compound with the CAS Number: 18413-26-8 and a molecular weight of 184.24 . Its IUPAC name is N-[imino(4-methyl-1-piperazinyl)methyl]guanidine .

Synthesis of N-Heterocyclic Compounds

Amidines, such as N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide, have been used as versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds . These compounds are an inseparable part of many biologically active compounds, making their synthesis of great importance in the field of synthetic chemistry .

Application in Main Group Chemistry

The imidazolin-2-imino group in N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is a potent electron pair donor . In coordination chemistry, nitrogen is particularly recognized for its role as a strong electron-donor atom in ligand systems .

Catalytic Activity in Dehydrocoupling

This compound has shown catalytic activity in the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 along with oligomeric aminoboranes . This shows its great potential with respect to further application in metal-free catalysis for the dehydrocoupling of amine–boranes and related species .

Construction of Diversified N-Heterocycles

Amidines serve as both electrophilic and nucleophilic reagents. They can easily react with alkynes, aldehydes, ketones, α, β -unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds . This makes them a versatile building block for the construction of diversified N-heterocycles .

C–H Bond Activation/Cyclization Reaction

In recent years, direct C–H bond activation of amidines, for instance, ortho- C (sp 2 )-H bond of N -phenyl ring in the reaction with diverse organic molecules, has been remarkably successful . This strategy complies with environmental impact and concepts of atomic and step economy more than multi-step traditional approaches .

属性

IUPAC Name |

N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N6/c1-12-2-4-13(5-3-12)7(10)11-6(8)9/h2-5H2,1H3,(H5,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISTEMQWYSJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

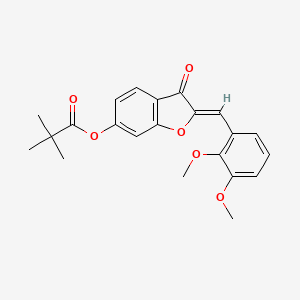

![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

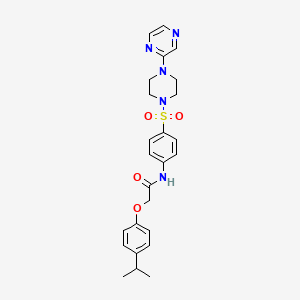

![N-(4-chloro-2-fluorophenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2554052.png)

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

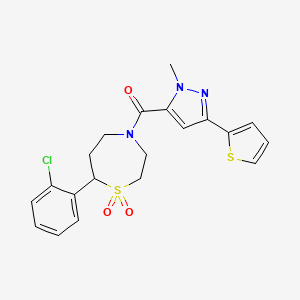

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)